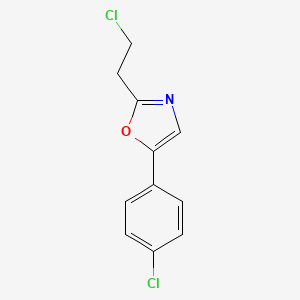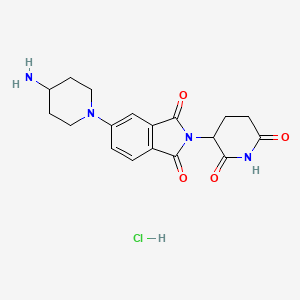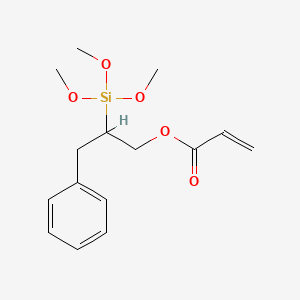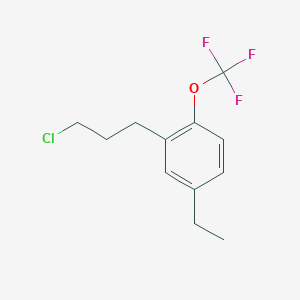
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has suitable substituents.
Substitution Reaction: A chloropropyl group is introduced through a substitution reaction, often using reagents like 1-bromo-3-chloropropane.
Ethylation: The ethyl group is added via an alkylation reaction, using ethyl halides under appropriate conditions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, introducing new functional groups.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with target proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-benzene: Lacks the ethyl and trifluoromethoxy groups, resulting in different chemical properties and applications.
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in its analogs.
Properties
Molecular Formula |
C12H14ClF3O |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QEWNSVQOJCHMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


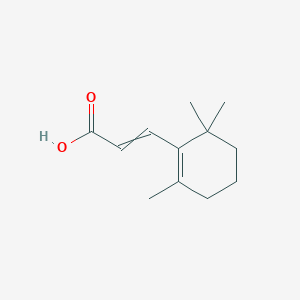
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
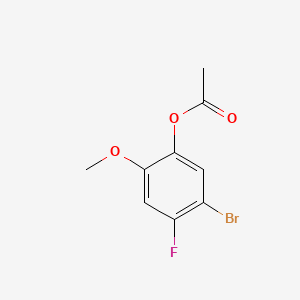

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
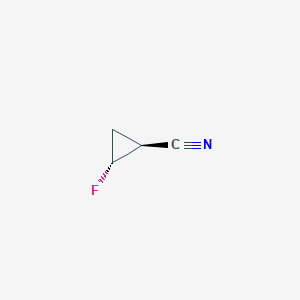
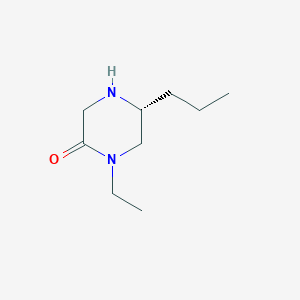
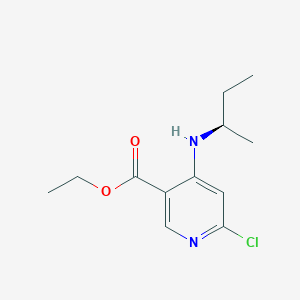
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
